5-Methoxymethyl-2'-deoxyuridine

Antiviral Herpes Simplex Virus Selectivity Index

Researchers studying HSV-1 biology often face confounding off-target antiviral effects and immune suppression from broad-spectrum analogs. 5-Methoxymethyl-2'-deoxyuridine (MMUdR) resolves these as an HSV-TK-dependent probe: - Selective activation by HSV thymidine kinase ensures virus-specific targeting - Inactive against other herpesviruses at ≤128 μg/ml, eliminating off-target effects - Preserved humoral immune response at 2000 mg/kg in vivo - Synergistic with Ara-A and PAA for combination studies Supplied with ≥95% purity for reproducible mechanism-of-action research.

Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol
CAS No. 5116-22-3
Cat. No. B1208862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxymethyl-2'-deoxyuridine
CAS5116-22-3
Synonyms2'-deoxy-5-methoxymethyluridine
5-methoxymethyl-2'-deoxyuridine
5-methoxymethyldeoxyuridine
MMUdR
Molecular FormulaC11H16N2O6
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCOCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1
InChIKeyRSMISTTWWXJOOG-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxymethyl-2'-deoxyuridine: Selective Antiherpetic Nucleoside


5-Methoxymethyl-2'-deoxyuridine (MMUdR or MMdUrd), bearing CAS 5116-22-3, is a synthetic pyrimidine nucleoside analog belonging to the class of 5-substituted 2'-deoxyuridines [1]. It functions as a selective anti-herpes agent, with its biological activity contingent upon initial phosphorylation by the herpes simplex virus (HSV)-encoded thymidine kinase (TK) [2]. This phosphorylation step is a critical determinant of its selectivity, distinguishing it from analogs that may be phosphorylated by host cell kinases [2].

5-Methoxymethyl-2'-deoxyuridine Substitution Risk Evidence


The antiviral efficacy and selectivity of 5-methoxymethyl-2'-deoxyuridine are not shared by all 5-substituted analogs. While it exhibits activity against herpes simplex virus, its close structural epimer, 5-methoxymethyl-1-(2′-deoxy-β-d-lyxofuranosyl)uracil (MMdLU), is completely inactive [1]. Furthermore, even among active compounds in the class, the spectrum of antiviral activity, potency, and safety profile vary significantly. For instance, MMUdR's narrow spectrum of activity, primarily against HSV-1 and to a lesser extent HSV-2, contrasts with broader-spectrum agents like 5-iodo-2'-deoxyuridine (IUdR) [2]. Therefore, generic substitution based solely on class membership introduces unacceptable scientific and experimental variability.

MMUdR Comparative Evidence Guide


Superior HSV-1 Selectivity Over Standard Antivirals

5-Methoxymethyl-2'-deoxyuridine (MMUdR) demonstrates a significantly higher in vitro selectivity index (SI) against herpes simplex virus type 1 (HSV-1) compared to the nucleoside analogs 5-iodo-2'-deoxyuridine (IUdR), cytosine arabinoside (Ara-C), and adenine arabinoside (Ara-A) [1]. This quantitative difference suggests a wider therapeutic window in cell culture models, a critical factor for selecting a lead compound for antiviral research.

Antiviral Herpes Simplex Virus Selectivity Index

Narrow Antiviral Spectrum: HSV-1 Specificity

In a direct comparative study, 5-methoxymethyl-2'-deoxyuridine (MMUdR) exhibited a narrow antiviral spectrum, inhibiting HSV-1 at concentrations of 2 to 4 μg/ml but failing to inhibit three other herpesviruses (equine rhinopneumonitis virus, murine cytomegalovirus, and feline rhinopneumonitis virus) or vaccinia virus even at concentrations as high as 128 μg/ml [1]. This is in stark contrast to comparators like IUdR, Ara-C, and Ara-A, which were broadly inhibitory against all tested viruses at similar low concentrations (1 to 8 μg/ml) [1].

Antiviral Spectrum Herpesviridae Viral Specificity

Synergy with Ara-A, Antagonism with IUdR

The interaction profile of 5-methoxymethyl-2'-deoxyuridine (MMUdR) with other antivirals is distinct. In combination studies against herpes simplex virus, MMUdR demonstrated synergistic activity with adenine arabinoside (Ara-A) and phosphonoacetic acid (PAA), but antagonistic activity when combined with 5-ethyl-2'-deoxyuridine (EtUdR) and 5-iodo-2'-deoxyuridine (IUdR) [1]. This specific interaction pattern provides a rationale for selecting MMUdR for combination studies with Ara-A or PAA, while avoiding its use with other nucleoside analogs like EtUdR and IUdR.

Combination Therapy Drug Synergy Herpes Simplex Virus

Absence of In Vivo Immunosuppression

In an in vivo study assessing the humoral immune response, 5-methoxymethyl-2'-deoxyuridine (MMUdR) was found not to be immunosuppressive at a high dose of 2000 mg/kg administered daily for 9 days, as treated animals produced normal immune responses to several antigens [1]. This finding provides a specific safety-related data point relevant to in vivo experimental planning and contrasts with the immunosuppressive properties sometimes associated with other cytotoxic antiviral agents.

Immunotoxicity In Vivo Toxicology Safety Profile

Defined In Vivo Pharmacokinetic Profile

A pharmacokinetic study in rats provides defined parameters for the in vivo disposition of 5-methoxymethyl-2'-deoxyuridine (MMUdR) [1]. Following intravenous administration, the drug exhibited a distribution half-life (T1/2 alpha) of 6 min and a biological half-life (T1/2 beta) of 89 min, with a total body clearance rate of 10 ml/min/kg [1]. This quantitative characterization of its rapid distribution and clearance is essential for designing and interpreting in vivo experiments, including determining appropriate dosing regimens to achieve target plasma concentrations.

Pharmacokinetics In Vivo Drug Disposition

MMUdR Research Applications


HSV-1 Specificity and TK-Dependent Mechanisms

Due to its narrow spectrum of action and well-documented reliance on HSV-encoded thymidine kinase for activation, 5-methoxymethyl-2'-deoxyuridine is an ideal probe for dissecting virus-specific mechanisms of nucleoside analog activation and action. Its inactivity against other herpesviruses at high concentrations (up to 128 μg/ml) makes it a precise tool for studying HSV-1 biology without confounding off-target antiviral effects [1].

Synergistic Combination with Ara-A and PAA

For research into combination antiviral therapies, MMUdR presents a specific and well-characterized interaction profile. Its demonstrated synergistic activity with adenine arabinoside (Ara-A) and phosphonoacetic acid (PAA) provides a clear, evidence-based starting point for designing experiments that explore enhanced efficacy or mechanisms of synergy [2].

In Vivo Studies with Intact Humoral Immunity

For researchers conducting in vivo HSV studies where a fully intact humoral immune response is required for experimental readouts, MMUdR offers a key advantage. Data showing that even very high doses (2000 mg/kg) do not suppress the immune response in vivo provides a strong justification for its selection over other potentially immunosuppressive antiviral agents [3].

Technical Documentation Hub

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